N-cyclopropyl-4-iodo-N-methylbenzamide

Description

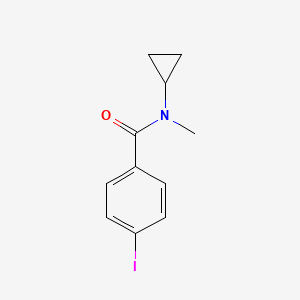

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-iodo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-13(10-6-7-10)11(14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMBAZDCJXSHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For N-cyclopropyl-4-iodo-N-methylbenzamide, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon environments, respectively.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group, the N-methyl group, and the aromatic ring. The cyclopropyl protons would likely appear as a complex multiplet in the upfield region of the spectrum. The N-methyl protons would present as a singlet, and the protons on the 4-iodobenzamide ring would appear as doublets in the downfield aromatic region, reflecting their coupling with adjacent protons.

Hypothetical ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl-H | ~0.7-1.0 | Multiplet |

| N-Methyl-H | ~3.0 | Singlet |

Hypothetical ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| Cyclopropyl-C | ~5-15 |

| N-Methyl-C | ~35 |

| Aromatic-C | ~128-140 |

| C-Iodo | ~95 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group, typically appearing around 1630-1680 cm⁻¹. Other key vibrations would include the C-N stretching of the amide, C-H stretches of the aromatic and cyclopropyl groups, and the C-I stretch, which would appear at a lower frequency. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1630-1680 |

| C-N | Stretch | 1250-1350 |

| Aromatic C-H | Stretch | 3000-3100 |

| Cyclopropyl C-H | Stretch | 2900-3000 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂INO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of this compound would likely involve cleavage of the amide bond, loss of the cyclopropyl group, and loss of the iodine atom, leading to a series of fragment ions that can be used to piece together the molecular structure.

Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 301.00 | Molecular Ion |

| [M-C₃H₅]⁺ | 260.97 | Loss of cyclopropyl group |

| [C₇H₄IO]⁺ | 246.93 | 4-Iodobenzoyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the relative orientation of the cyclopropyl and 4-iodobenzoyl groups. The resulting crystal structure would also detail the intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings, that govern the packing of the molecules in the crystal lattice.

Co-crystallization Studies in Chemical Systems

Co-crystallization is a technique where a target molecule is crystallized with a second molecule (a coformer) to form a new crystalline solid with potentially different physical properties. In the context of this compound, co-crystallization studies could be employed to explore its intermolecular interactions. By selecting coformers with complementary functional groups (e.g., hydrogen bond donors or acceptors), it would be possible to form co-crystals where the arrangement of the molecules is directed by specific non-covalent interactions. X-ray diffraction analysis of these co-crystals would provide valuable insight into the supramolecular chemistry of this compound.

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 4 Iodo N Methylbenzamide

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in N-cyclopropyl-4-iodo-N-methylbenzamide is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the aryl iodide, as compared to other aryl halides, makes it an excellent substrate for cross-coupling chemistry. researchgate.net

Cross-Coupling Chemistry (e.g., Sonogashira, Suzuki)

The aryl iodide functionality is a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents onto the benzene (B151609) ring.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a highly efficient transformation for aryl iodides. researchgate.netnih.gov While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of similar 4-iodoaryl compounds provides a strong basis for predicting its behavior. For instance, the Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) proceeds smoothly to give a quantitative yield, highlighting the feasibility of such reactions on iodoarenes with electron-withdrawing groups. nih.gov The general conditions for such transformations typically involve a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, pairing an organoboron compound with an organic halide. The reaction of aryl halides with boronic acids is a well-established method for the formation of biaryl compounds. nih.gov Research on the Suzuki-Miyaura coupling of various substituted indazole, benzimidazole, pyrazole, and indole (B1671886) halides demonstrates that these reactions can proceed in good to excellent yields under mild conditions. nih.gov This suggests that this compound would be a suitable partner in Suzuki couplings.

A representative table of conditions and yields for Suzuki-Miyaura couplings of related aryl halides is presented below, illustrating the potential for these reactions.

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Chloroindazole | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 75 | nih.gov |

| 6-Chloroindole | Phenylboronic acid | Precatalyst P1 | K3PO4 | Dioxane/H2O | 60 | 97 | nih.gov |

| 3-Arylindazole | N-Aryl Amine | Pd(dba)2 / BINAP | NaOtBu | Toluene (B28343) | RT | 82 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the iodine atom with a variety of nucleophiles. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. libretexts.org Aryl halides with strong electron-withdrawing groups in the ortho and/or para positions are highly activated towards this type of substitution. libretexts.org The benzamide (B126) group in this compound is moderately electron-withdrawing, which may not be sufficient to activate the ring for facile SNAr with common nucleophiles under mild conditions.

However, the use of very strong nucleophiles or harsh reaction conditions can sometimes effect substitution even on less activated rings. scranton.edu For instance, procedures have been developed for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) using hydroxide-assisted thermal decomposition of N,N-dimethylformamide, which can tolerate various functional groups. nih.gov The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I, making iodine a less favorable leaving group compared to fluorine or chlorine in this specific reaction type. nih.gov

Formation of Organometallic Intermediates

The aryl iodide can be converted into various organometallic intermediates, which are themselves powerful reagents for further transformations. nih.gov For example, reaction with magnesium metal would form a Grignard reagent, while reaction with an organolithium reagent via lithium-halogen exchange would generate an aryllithium species. These organometallic intermediates can then react with a wide range of electrophiles to introduce new functional groups. The formation of such intermediates from aryl halides is a fundamental and widely used strategy in organic synthesis. nih.govacademie-sciences.fr

Transformations Involving the Benzamide Core

The benzamide functionality of this compound also offers avenues for chemical modification, including functionalization of the amide itself and its participation in cyclization reactions.

Amide Functionalization and Derivatization

The tertiary amide in this compound is generally a robust functional group. However, under specific conditions, the amide bond can be manipulated. Recent advances have shown that even traditionally inert C-N amide bonds can be selectively modified. nih.gov For instance, direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been achieved using lithium diisopropylamide (LDA) as a base, leading to the synthesis of α-sulfenylated ketones. nih.gov This type of reactivity highlights the potential for functionalization at the benzylic position activated by the amide group through directed ortho-lithiation.

Furthermore, the amide nitrogen and carbonyl oxygen can act as directing groups in various transition metal-catalyzed reactions, influencing the regioselectivity of transformations on the aromatic ring.

Cyclization Reactions

The presence of the N-cyclopropyl group introduces the possibility of intramolecular cyclization reactions, particularly if a reactive site is generated at the ortho position to the benzamide. While no specific examples involving this compound were found, studies on related N-(ortho-cyclopropylphenyl)benzamides have demonstrated that they can undergo cyclization to form benzoxazines under acidic conditions. nih.gov This type of transformation typically involves the opening of the cyclopropyl (B3062369) ring and subsequent intramolecular attack of the amide oxygen.

Oxidative Transformations

The oxidative transformations of this compound can occur at two primary sites: the nitrogen atom of the amide and the iodine atom on the benzene ring.

The oxidation of the N-cyclopropylamine moiety is of significant interest, particularly in the context of drug metabolism. Cytochrome P450 enzymes, which are crucial for metabolizing xenobiotics, can oxidize amines through different mechanisms. One proposed pathway involves a single electron transfer (SET) from the nitrogen atom to the activated enzyme, forming an aminium radical cation. For N-cyclopropylamines, this SET mechanism can lead to the opening of the highly strained cyclopropyl ring. However, an alternative mechanism is the hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen. Studies on analogous compounds like N-cyclopropyl-N-methylaniline have shown that P450-catalyzed oxidation primarily proceeds via the HAT mechanism, leading to the formation of cyclopropanone (B1606653) hydrate (B1144303) and formaldehyde, without ring-opening. This suggests that the oxidative transformation of this compound in a biological system might favor the formation of cyclopropanone derivatives over ring-opened products.

The iodine atom on the aromatic ring presents another site for oxidation. Iodoarenes can be oxidized to hypervalent iodine species, such as iodonium (B1229267) salts, which are versatile reagents in organic synthesis. This transformation typically involves treatment with a strong oxidizing agent. The resulting diaryliodonium salts can then act as arylating agents in various coupling reactions. While specific studies on the oxidation of the iodine in this compound are not extensively documented in the reviewed literature, the general reactivity of iodoarenes suggests this is a plausible transformation under appropriate oxidative conditions.

Dynamics and Transformations of the N-Cyclopropyl Group

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to a variety of ring-opening reactions, which can be initiated by thermal, photochemical, or chemical means. These transformations are a key aspect of the reactivity of this compound.

The ring-opening of N-cyclopropylamides can be facilitated by Lewis acids. For instance, treatment of N-cyclopropylamides with aluminum chloride (AlCl₃) has been shown to induce a ring-opening rearrangement. This reaction is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which is then attacked by a nucleophile (such as a chloride ion from the Lewis acid) to yield N-(2-chloropropyl)amides. In the presence of other nucleophiles, a variety of derivatized products can be obtained.

Furthermore, superacid-promoted ring-opening of cyclopropylamine (B47189) derivatives can lead to the formation of dicationic intermediates. Depending on the substitution pattern, this can result in either vicinal (adjacent to the nitrogen) or distal (opposite to the nitrogen) C-C bond cleavage. These reactive intermediates can then be trapped by nucleophiles to afford a range of derivatized products.

The cleavage of the carbon-carbon bonds within the cyclopropyl ring is a fundamental transformation. This can be achieved through several methodologies:

Transition Metal Catalysis: Palladium-catalyzed reactions have been developed for the C-C bond cleavage of N-cyclopropyl acylhydrazones, which are structurally related to this compound. These reactions typically proceed via a β-carbon elimination mechanism from a palladium intermediate. The presence of the iodo-substituent in the target molecule could potentially influence this process, for example, by undergoing oxidative addition to the palladium catalyst.

Thermal Rearrangement: At elevated temperatures, the cyclopropyl ring can undergo thermal rearrangement, leading to the cleavage of a C-C bond and the formation of more stable, acyclic structures.

Photochemical Cleavage: Visible light photoredox catalysis has emerged as a powerful tool for C-C bond cleavage. In the case of arylcyclopropanes, single-electron oxidation of the aryl ring can initiate ring-opening, allowing for the subsequent formation of new bonds. The iodoaryl moiety of this compound could play a role in such photochemical processes.

The lone pair of electrons on the amide nitrogen is also thought to facilitate the C-C bond cleavage of the cyclopropyl ring by stabilizing the transition state.

Radical reactions provide another avenue for the transformation of the cyclopropyl group. The formation of a radical adjacent to the cyclopropyl ring can lead to rapid ring-opening. This process is often used in mechanistic studies as a "radical clock" to determine the rates of other radical reactions.

In the context of this compound, a radical could be generated at the carbon adjacent to the nitrogen through hydrogen abstraction or at the nitrogen atom itself. The subsequent ring-opening would produce a more stable, linear radical species that can participate in further reactions, such as intermolecular additions or intramolecular cyclizations. The presence of the iodine atom could also influence radical pathways, as carbon-iodine bonds can undergo homolytic cleavage under certain conditions to generate aryl radicals.

Mechanistic Studies

Understanding the reaction pathways and intermediates is crucial for predicting and controlling the reactivity of this compound.

Based on studies of related compounds, several key mechanistic pathways can be proposed for the reactions of this compound:

Lewis Acid-Catalyzed Ring-Opening: As mentioned, this is likely to proceed via a cationic intermediate, potentially a "Heine-type" aziridinium (B1262131) ion, which is then intercepted by a nucleophile.

Transition Metal-Catalyzed C-C Bond Cleavage: For palladium catalysis, the reaction is proposed to initiate with the coordination of the metal to the amide or the cyclopropyl group, followed by oxidative addition or β-carbon elimination to break a C-C bond of the cyclopropane (B1198618) ring.

Radical-Mediated Ring-Opening: This pathway involves the formation of a radical species, either on the cyclopropyl ring itself or on an adjacent atom, which then triggers the homolytic cleavage of a C-C bond in the ring to relieve strain. The resulting open-chain radical is a key intermediate that can undergo various subsequent reactions.

Photoredox-Catalyzed Reactions: In these processes, a photocatalyst, upon excitation with light, can engage in single-electron transfer with the substrate. For this compound, this could involve oxidation of the amine or the iodoaryl group, or reduction of the iodoaryl group, leading to the formation of reactive radical ions or radicals that initiate further transformations.

The specific reaction conditions, including the choice of catalyst, solvent, and temperature, will ultimately determine which of these pathways is favored and what products are formed.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity of this compound is largely dictated by its two primary functional groups: the N-cyclopropyl-N-methylbenzamide moiety and the aryl iodide group. Kinetic studies on analogous compounds, particularly those involving reactions at the aryl iodide position, provide valuable insights into the potential reaction dynamics of this compound.

Reactions involving aryl iodides, such as palladium-catalyzed cross-coupling reactions, have been the subject of detailed kinetic investigations. For instance, studies on the Pd(I) dimer-mediated halogen exchange of aryl iodides have shown a first-order kinetic dependence on both the Pd(I) dimer and the aryl iodide. acs.org An activation free energy barrier (ΔG‡) of 24.9 ± 3.3 kcal/mol was experimentally determined for this type of transformation. acs.org Such findings suggest that reactions involving the C-I bond of this compound would likely exhibit a similar first-order dependence on the concentrations of the benzamide and the metallic catalyst.

The rate of these reactions can also be significantly influenced by the solvent and the nature of the ligands used in the catalytic system. In Pd-catalyzed C-N cross-coupling reactions of aryl iodides, the choice of solvent can dramatically affect the reaction rate. For example, the coupling of 4-iodoanisole (B42571) with aniline (B41778) proceeds at different rates in toluene versus dioxane or DME. nih.gov This is often attributed to the solubility of iodide byproducts, which can inhibit the catalyst. nih.gov

The following interactive table summarizes representative kinetic data from studies on related aryl iodides, which can be used to approximate the expected kinetic behavior of this compound in similar transformations.

| Reaction Type | Reactant(s) | Catalyst System | Solvent | Rate Dependence | Ref. |

| Halogen Exchange | Aryl Iodide, Pd(I) Dimer | [(PtBu3)PdBr]2 | Benzene-d6 | First-order in aryl iodide and Pd(I) dimer | acs.org |

| C-N Cross-Coupling | 4-Iodoanisole, Aniline | Pd(OAc)2 / Biarylphosphine ligand | Toluene | First-order in 4-iodoanisole | nih.gov |

| Photocatalytic Oxidative Addition | 4-Iodobenzonitrile, Bi(I) complex | Red-light active photocatalyst | MeCN-d3 | First-order in light intensity and aryl iodide | researchgate.net |

It is important to note that the N-cyclopropyl group can also influence reaction kinetics. The inherent ring strain of the cyclopropyl group may affect the conformational flexibility of the amide and potentially the electronic properties of the aromatic ring, which could, in turn, modulate the reaction rates at the aryl iodide position. However, without direct experimental studies on this compound, these effects remain speculative.

Evidence for Radical and Ionic Mechanisms

The chemical transformations of this compound can proceed through either radical or ionic pathways, depending on the reaction conditions and reagents involved. The presence of both the N-cyclopropylamide and the aryl iodide functionalities allows for a rich and diverse mechanistic landscape.

Ionic Mechanisms:

Ionic pathways are common in reactions involving aryl halides. For instance, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves a Pd(0)/Pd(II) or a Pd(I)/Pd(II) catalytic cycle. acs.org The initial step is often the oxidative addition of the aryl iodide to a low-valent palladium species, which is an ionic process. acs.org Subsequent steps, such as transmetalation and reductive elimination, also proceed through ionic intermediates.

The N-cyclopropylamide group can undergo ring-opening rearrangements under acidic conditions, proceeding through ionic intermediates. For example, in the presence of a Lewis acid like AlCl3, N-cyclopropylamides can rearrange to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net The proposed mechanism involves the formation of a "Heine-type" aziridine intermediate, which is an ionic species. rsc.orgresearchgate.net

Furthermore, the N-alkylation of benzamide derivatives with secondary alcohols catalyzed by iron(III) chloride is another example of a reaction proceeding through an ionic mechanism. researchgate.net

Radical Mechanisms:

Evidence for radical mechanisms often comes from reactions initiated by light, radical initiators, or single-electron transfer (SET) processes. The carbon-iodine bond in aryl iodides is susceptible to homolytic cleavage under certain conditions, leading to the formation of an aryl radical. The radical-induced deiodination of aryl iodides by methoxide (B1231860) ions is a well-documented example of a reaction proceeding through a radical chain mechanism. acs.org

The N-cyclopropyl group is also known to participate in radical reactions. The oxidation of N-cyclopropylamines can be initiated by a single-electron transfer (SET) from the nitrogen atom to form a highly reactive aminium cation radical. nih.gov This radical intermediate can then undergo fragmentation of the cyclopropyl ring. nih.gov Photochemical [3+2] cycloadditions using N-aryl cyclopropylamines also proceed through a SET pathway, highlighting the propensity of the cyclopropylamine moiety to engage in radical processes. chemrxiv.org

In some instances, a reaction might proceed through a combination of radical and ionic steps. For example, the reaction of Mn(OAc)2 with diacyl peroxides can generate an alkyl radical, which then adds to an imidazole (B134444) N-oxide in a process that involves both radical and ionic intermediates. acs.org Similarly, allylic and benzylic bromination using N-bromosuccinimide (NBS) is a classic example of a radical reaction that can be initiated by light or a radical initiator. youtube.comyoutube.com

The following table summarizes the potential mechanistic pathways for this compound based on the reactivity of its constituent functional groups.

| Functional Group | Reagent/Condition | Proposed Mechanism | Intermediate(s) | Ref. |

| Aryl Iodide | Pd Catalyst | Ionic (Catalytic Cycle) | Pd(II) species | acs.orgnih.gov |

| Aryl Iodide | Methoxide ions | Radical Chain | Aryl radical | acs.org |

| N-Cyclopropylamide | Lewis Acid (e.g., AlCl3) | Ionic (Rearrangement) | Aziridine intermediate | rsc.orgresearchgate.net |

| N-Cyclopropylamine (analogous) | SET oxidant (e.g., HRP) | Radical (SET) | Aminium cation radical | nih.gov |

| N-Cyclopropylamine (analogous) | Photochemical activation | Radical (SET) | Nitrogen-centered radical | chemrxiv.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of N-cyclopropyl-4-iodo-N-methylbenzamide would typically calculate several key properties to describe its electronic structure and energetics.

Although no specific studies have been published, a hypothetical DFT analysis would yield data such as:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, including bond lengths and angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, which indicates regions of positive and negative charge.

Thermodynamic Properties: Heats of formation, Gibbs free energy, and vibrational frequencies.

A summary of typical parameters that would be calculated in a DFT study is presented below.

| Parameter | Description |

| Total Energy | The calculated total electronic energy of the molecule in its ground state. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating electronic excitability and chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | The partial charge calculated for each atom, offering insight into charge distribution. |

Note: The table above is illustrative of the data that would be generated from a DFT study; no such published data exists for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

A dedicated ab initio study on this compound is not found in the current body of scientific literature. Such a study would be valuable for benchmarking DFT results and providing a more precise calculation of electron correlation effects, which are important for accurately determining energies and reaction barriers.

Conformational Analysis and Molecular Dynamics Simulations

The amide bond and the cyclopropyl (B3062369) group in this compound allow for multiple spatial arrangements, or conformations.

Conformational Analysis would involve systematically exploring the potential energy surface to identify all stable low-energy conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred shape.

Molecular Dynamics (MD) Simulations would simulate the movement of the atoms over time, providing a dynamic view of the molecule's flexibility and its interactions with a solvent or a biological target.

No published conformational analyses or molecular dynamics simulations for this compound are available.

Reaction Pathway Modeling and Transition State Characterization

This area of computational chemistry investigates the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its metabolism.

By mapping the free energy of the system along a reaction coordinate, researchers can construct a free energy profile. This profile reveals the energy of reactants, products, intermediates, and transition states. Such calculations would be essential for understanding the thermodynamics and kinetics of any reaction involving this molecule. Currently, no such profiles have been published.

The activation barrier (or activation energy) is the energy required to initiate a chemical reaction and is determined by locating the transition state—the highest energy point on the reaction pathway. Calculating this barrier is key to predicting reaction rates. Computational tools can model the geometry and energy of the transition state, but no investigations into the activation barriers for reactions involving this compound have been documented.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions, often yielding results that correlate well with laboratory measurements. By calculating the optimized molecular geometry, it is possible to predict various spectroscopic parameters.

For this compound, theoretical calculations can elucidate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Predicted ¹H and ¹³C NMR chemical shifts are invaluable for assigning signals in experimentally obtained spectra. These predictions are based on the calculated magnetic shielding tensors for each nucleus. Similarly, the vibrational frequencies in an IR spectrum, which correspond to the different modes of molecular vibration, can be calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods.

Below are tables representing hypothetical, yet chemically plausible, predicted spectroscopic data for this compound, derived from theoretical calculations.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| N-CH₃ | 3.10 |

| Cyclopropyl-CH | 2.90 |

| Aromatic-H (ortho to C=O) | 7.50 |

| Aromatic-H (ortho to I) | 7.85 |

| Cyclopropyl-CH₂ | 0.80 - 1.00 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170.0 |

| Aromatic C-I | 95.0 |

| Aromatic C-H (ortho to C=O) | 128.5 |

| Aromatic C-H (ortho to I) | 138.0 |

| Aromatic C (ipso to C=O) | 139.0 |

| N-CH₃ | 37.5 |

| Cyclopropyl-CH | 30.0 |

| Cyclopropyl-CH₂ | 10.5 |

Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Amide I) | 1660 |

| Aromatic C=C Stretch | 1585, 1480 |

| C-N Stretch | 1350 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2950 |

| C-I Stretch | 600 |

Understanding Intermolecular Interactions in Chemical Contexts

The study of intermolecular interactions is crucial for understanding the physical and chemical behavior of this compound in condensed phases. Computational methods are instrumental in elucidating the nature and strength of these non-covalent interactions. For a molecule with the structural features of this compound, several types of intermolecular interactions are expected to be significant.

Due to the presence of the polar amide group, dipole-dipole interactions are a primary contributor to the intermolecular forces. The carbonyl oxygen acts as a hydrogen bond acceptor, though the N-methyl and N-cyclopropyl groups preclude hydrogen bond donation from the amide nitrogen itself. The large iodine atom introduces significant van der Waals forces and can also participate in halogen bonding, where the electropositive region on the iodine (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these interactions in dimeric or larger clusters of this compound. These analyses can reveal the presence of bond critical points indicative of specific interactions and map the regions of space involved in attractive or repulsive forces. Such studies provide a detailed picture of how molecules of this compound are likely to arrange themselves in a solid-state or liquid environment, which in turn influences properties like melting point, boiling point, and solubility.

Advanced Applications in Organic Synthesis and Materials Science

N-cyclopropyl-4-iodo-N-methylbenzamide as a Synthetic Building Block

The intrinsic chemical functionalities of this compound make it a valuable precursor and scaffold in the synthesis of new chemical entities. The interplay between the strained cyclopropyl (B3062369) ring, the sterically demanding N-methyl group, and the reactive carbon-iodine bond allows for diverse synthetic transformations.

Precursor in Complex Molecule Synthesis

The cyclopropyl motif is a highly sought-after feature in medicinal chemistry, often incorporated into drug candidates to enhance potency, metabolic stability, and to fine-tune physicochemical properties. scientificupdate.comnbinno.comnih.gov The presence of the cyclopropylamine-derived amide in this compound makes it an attractive starting material for the synthesis of complex therapeutic agents. longdom.org The strained three-membered ring can impart conformational rigidity to a molecule, which is a desirable trait for optimizing binding to biological targets. nbinno.com

The 4-iodo-substituent on the benzamide (B126) ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be readily employed to introduce diverse substituents at this position, enabling the construction of intricate molecular architectures.

Furthermore, the N-cyclopropylamide moiety itself can undergo specific chemical transformations. For instance, ring-opening rearrangements of N-cyclopropylamides have been reported to yield functionalized amides, providing a pathway to even more complex structures. researchgate.net The combination of a stable, conformationally defined cyclopropyl group and a reactive iodinated aromatic ring within the same molecule positions this compound as a key intermediate for the synthesis of elaborate organic compounds.

Scaffold for Novel Chemical Entities

A chemical scaffold is a core structure upon which a variety of substituents can be systematically placed to generate a library of new compounds. This compound is an ideal candidate for such a scaffold. The benzamide core is a common structural motif in many biologically active molecules. The cyclopropyl group offers a three-dimensional element that can explore chemical space not easily accessible with more traditional, flexible alkyl groups. nih.gov

The rigidity conferred by the cyclopropyl group can lead to materials with unique mechanical and thermal properties when incorporated into polymers or other advanced materials. longdom.org The ability to systematically modify the scaffold at the 4-position via the iodo group allows for the creation of a diverse set of molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science.

Role in Catalysis and Method Development

The iodinated nature of this compound suggests a potential role in catalytic processes, either as a catalyst precursor or as a substrate in the development of new synthetic methodologies.

Iodine and its compounds, particularly hypervalent iodine reagents, have gained prominence as environmentally benign and efficient catalysts for a wide range of oxidative transformations. researchgate.net These reactions often lead to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. researchgate.net While this compound itself is not a hypervalent iodine compound, it can potentially be oxidized in situ to a catalytically active species.

More directly, 2-iodobenzamides have been utilized as pre-catalysts in reactions such as the activation of anilines and carbon dioxide to form ureas. researchgate.net By analogy, this compound could serve as a precursor to catalytically active species in similar transformations.

The development of new synthetic methods often relies on the availability of versatile substrates. This compound, with its multiple functional groups, can be used to test and optimize new coupling reactions, such as copper-catalyzed N-arylation, which is a crucial transformation in the synthesis of many pharmaceuticals and materials. nih.govresearchgate.net

Electrochemistry and Redox Applications

The electrochemical properties of organic molecules are of fundamental importance in a variety of applications, including the development of sensors, energy storage devices, and redox-mediated synthetic transformations. The presence of the iodinated aromatic ring in this compound suggests that it may exhibit interesting electrochemical behavior.

Furthermore, aromatic compounds can undergo redox processes, and the presence of the iodine atom could modulate the redox potential of the benzamide system. In some contexts, iodinated compounds can participate in redox cycles, potentially acting as mediators in electrochemical reactions. The study of the electrochemical properties of this compound could therefore open up new avenues for its application in electrosynthesis and materials science.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The primary route to N-cyclopropyl-4-iodo-N-methylbenzamide and its analogs typically involves the amidation of a corresponding benzoic acid derivative. Future research could focus on optimizing and diversifying these synthetic approaches.

Key Areas for Development:

Flow Chemistry: Industrial-scale production could be significantly enhanced by adapting current synthetic methods to continuous flow reactor systems. This would likely improve reaction efficiency, yield, and safety.

Alternative Coupling Reagents: While reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for amide bond formation, research into newer, more efficient, and greener coupling agents could streamline the synthesis.

Late-Stage Iodination: Investigating selective iodination of the N-cyclopropyl-N-methylbenzamide backbone would offer a divergent approach to synthesizing a variety of iodinated isomers, including the target compound. This could involve electrophilic iodination using reagents like N-iodosuccinimide in strong acids.

Exploration of New Reactivity Modes

The presence of both a strained cyclopropyl (B3062369) group and a versatile aryl iodide opens up a wide array of potential chemical transformations that remain to be explored.

Potential Reaction Pathways:

Cross-Coupling Reactions: The aryl iodide is an ideal handle for various palladium-catalyzed cross-coupling reactions. google.com Future work should explore Suzuki-Miyaura couplings with boronic acids to form biaryl compounds, Sonogashira couplings with alkynes to introduce new carbon frameworks, and Buchwald-Hartwig aminations to append diverse nitrogen-based functional groups. These reactions would generate a library of novel derivatives with potential applications in medicinal chemistry and materials science.

Radical Ring-Opening: The N-cyclopropylamide moiety is susceptible to radical-mediated ring-opening reactions. sioc.ac.cn Research into the photocatalyzed ring-opening of this compound could lead to the synthesis of unique linear amino-alkyne or amino-halogenated structures, which are valuable synthetic intermediates. sioc.ac.cn

Substitution Reactions: The iodine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions. Research could focus on metal-catalyzed or photo-induced substitution reactions with various nucleophiles to access a broader range of functionalized benzamides.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict the behavior of this compound and guide experimental work.

Modeling Applications:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for potential cross-coupling and ring-opening reactions. This would allow researchers to predict reaction outcomes and optimize conditions before entering the lab.

Spectroscopic and Electronic Properties: Computational models can predict spectroscopic data (NMR, IR) to aid in the characterization of new derivatives. Furthermore, understanding the molecule's electronic properties, such as its HOMO-LUMO gap, can provide insight into its reactivity and potential as a functional material.

Structure-Activity Relationship (SAR) Studies: If this chemical scaffold is explored for biological activity, computational docking and molecular dynamics simulations could predict interactions with biological targets, guiding the design of more potent and selective analogs.

Integration with Emerging Methodologies

The unique structure of this compound makes it an excellent candidate for integration with cutting-edge chemical technologies.

Innovative Applications:

Q & A

Q. What synthetic methodologies are most effective for preparing N-cyclopropyl-4-iodo-N-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-iodobenzoic acid derivatives with N-cyclopropyl-N-methylamine. Coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enhance amide bond formation under anhydrous conditions . Optimize stoichiometry (e.g., 1.2:1 amine-to-acid chloride ratio) and maintain low temperatures (0–5°C) to control exothermic reactions. Purification via silica gel chromatography with ethyl acetate/hexane gradients (20–40%) isolates the product efficiently .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Cyclopropyl protons appear as multiplets (δ 0.5–1.5 ppm), while the N-methyl group resonates as a singlet near δ 3.0 ppm .

- IR Spectroscopy : The amide C=O stretch (~1650 cm⁻¹) confirms bond formation.

- High-Resolution Mass Spectrometry (HRMS) : Matches the molecular ion peak to the exact mass (e.g., C₁₂H₁₃INO₂ requires m/z 354.0032) .

Advanced Research Questions

Q. How can the iodine substituent enable functionalization via transition metal-catalyzed cross-coupling reactions?

The iodine atom facilitates Suzuki-Miyaura couplings using Pd(PPh₃)₄ (5 mol%) and aryl boronic acids in DMF/H₂O (3:1) at 80°C . Critical parameters include degassing solvents (to prevent catalyst poisoning) and maintaining pH 9–10 with K₂CO₃. Monitor progress via TLC (hexane/EtOAc 3:1; Rf shift from 0.5 to 0.7) .

Q. How can researchers resolve conflicting bioactivity data across different assays?

Discrepancies may arise from cell permeability or metabolic stability. Conduct parallel assays with standardized controls (e.g., 10 µM reference inhibitors) and measure intracellular concentrations via LC-MS/MS . Validate target engagement using thermal shift assays (ΔTm > 2°C indicates binding) .

Q. Which structural analogs should be prioritized for SAR studies?

Prioritize analogs modifying:

- Cyclopropyl ring : Replace with cyclohexyl to study steric effects.

- Iodine substituent : Substitute with bromo or trifluoromethyl for electronic effects.

- N-methyl group : Replace with ethyl/isopropyl to probe bulk tolerance. Synthesize variants via parallel synthesis (2 mg scale) and screen against kinase panels to determine IC₅₀ values .

Q. What computational methods predict binding modes to protein targets?

Use AutoDock Vina (Lamarckian genetic algorithm) for docking and 50-ns MD simulations in explicit solvent . Validate predictions with mutagenesis (e.g., K123A mutation reducing affinity by >50% confirms binding residues) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding kinetics and cellular viability assays) .

- Experimental Design : For cross-coupling reactions, pre-activate boronic acids with pinacol ester protection to enhance stability .

- Structural Confirmation : Compare experimental NMR data with NIST reference spectra to rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.